REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[Mg]Br.[CH3:12][C:13]([CH3:15])=[O:14].[NH4+].[Cl-]>O>[CH3:11][C:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[C:13]([OH:14])([CH3:15])[CH3:12] |f:2.3|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried schlenk flask under an argon atmosphere
|
Type
|
ADDITION
|
Details
|
2LiCl (0.33 M; 6.06 mL, 2.00 mmol, 1.00 equiv) was slowly added
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
TEMPERATURE
|
Details
|
Then, after cooling to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed up to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for another hour at this temperature
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether (4×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Column chromatographical purification (silica; pentane:Et2O 9:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |